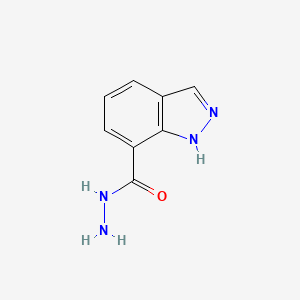

1H-Indazole-7-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-7-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-11-8(13)6-3-1-2-5-4-10-12-7(5)6/h1-4H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQELUOKCTPFBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)NN)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1h Indazole 7 Carbohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the cornerstone for the structural determination of 1H-Indazole-7-carbohydrazide, offering precise insights into the proton and carbon framework, as well as the nitrogen environments, which are crucial for confirming its tautomeric form.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 1H-Indazole-7-carbohydrazide, the ¹H NMR spectrum is critical for confirming the structure and distinguishing between the possible 1H and 2H tautomers. The 1H-tautomer is generally the more stable form for indazole derivatives. researchgate.net

The spectrum typically exhibits distinct signals for the aromatic protons on the indazole ring and the protons of the carbohydrazide (B1668358) side chain. The protons of the indazole ring (H-3, H-4, H-5, and H-6) appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) are dictated by their position relative to the nitrogen atoms and the electron-withdrawing carbohydrazide group. The broad signals corresponding to the N-H protons are concentration and temperature dependent. msu.edu The indazole N1-H proton usually appears as a broad singlet at a significantly downfield chemical shift (often > δ 10 ppm), a characteristic feature confirming the 1H-tautomer. The protons of the hydrazide group (-CONHNH₂) also give rise to distinct signals, typically a broad singlet for the amide N-H and another for the terminal -NH₂ protons.

| Proton Assignment | Typical Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| Indazole N1-H | 12.0 - 14.0 | Broad Singlet | Exchangeable with D₂O; characteristic of the 1H-tautomer. |

| Aromatic H-3 | 8.0 - 8.5 | Singlet / Doublet | Position influenced by pyrazole (B372694) ring electronics. |

| Aromatic H-4, H-5, H-6 | 7.0 - 8.0 | Doublet, Triplet | Complex coupling patterns based on position. |

| Amide CONH | 9.0 - 10.0 | Broad Singlet | Exchangeable with D₂O. |

| Hydrazide NH₂ | 4.0 - 5.0 | Broad Singlet | Exchangeable with D₂O. |

Note: Data are typical values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. The spectrum of 1H-Indazole-7-carbohydrazide shows distinct resonances for each of the eight carbon atoms. The chemical shifts provide evidence for the presence of the indazole core and the carbohydrazide functional group.

The carbonyl carbon (C=O) of the hydrazide group is typically observed far downfield, in the range of δ 160-170 ppm. The seven carbons of the indazole ring resonate in a range from approximately δ 110 to 145 ppm. The specific shifts of the bridgehead carbons (C-3a and C-7a) and the other aromatic carbons help to confirm the 7-substituted pattern and distinguish it from other positional isomers. researchgate.netthieme-connect.de The absence of tautomeric averaging in the spectra at room temperature, particularly for the signals of C-3a/C-7a and C-4/C-7, further supports the existence of a single, stable 1H-tautomer in solution. beilstein-journals.orgmdpi.com

| Carbon Assignment | Typical Chemical Shift (δ) Range (ppm) | Notes |

| Carbonyl C =O | 160 - 170 | Characteristic of amide/hydrazide carbonyls. |

| Indazole C-3 | 130 - 140 | Chemical shift reflects the pyrazole ring environment. |

| Indazole C-3a, C-7a | 120 - 145 | Bridgehead carbons; distinct shifts confirm substitution. |

| Indazole C-4, C-5, C-6 | 110 - 130 | Aromatic carbons of the benzene (B151609) moiety. |

| Indazole C-7 | 115 - 125 | Carbon bearing the carbohydrazide substituent. |

Note: Data are typical values and may vary based on solvent and experimental conditions.

Nitrogen NMR spectroscopy, particularly using the ¹⁵N isotope, is a powerful tool for directly probing the electronic environment of the nitrogen atoms and providing conclusive evidence for tautomeric preference. nih.gov In 1H-Indazole-7-carbohydrazide, there are four distinct nitrogen atoms: two in the indazole ring (N-1 and N-2) and two in the hydrazide side chain.

The ¹⁵N NMR spectrum would show separate signals for the pyrrole-type nitrogen (N-1) and the pyridine-type nitrogen (N-2) of the indazole ring. The chemical shift of N-1 is typically found at a higher field compared to the more shielded N-2, a pattern that definitively confirms the 1H-tautomeric form. nih.govbeilstein-journals.org The two nitrogen atoms of the hydrazide group would also have characteristic chemical shifts. While ¹⁴N NMR can be used, its utility is often limited by broad signals due to the quadrupolar nature of the ¹⁴N nucleus. iastate.edunih.gov Solid-state NMR techniques, such as ¹³C{¹⁴N} correlation experiments, can also be employed to confirm direct C-N connectivities. iastate.edu

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1H-Indazole-7-carbohydrazide displays characteristic absorption bands that confirm the presence of the N-H, C=O, and aromatic C-H/C=C moieties.

Key vibrational bands include a strong, sharp absorption for the carbonyl (C=O) stretch of the hydrazide group (Amide I band), typically around 1640-1680 cm⁻¹. The N-H stretching vibrations from the indazole ring and the hydrazide group appear as broad bands in the 3100-3400 cm⁻¹ region. core.ac.uk The N-H bending vibration (Amide II band) is also observable around 1550-1620 cm⁻¹. Aromatic C-H stretching is seen just above 3000 cm⁻¹, while C=C ring stretching vibrations appear in the 1450-1600 cm⁻¹ region. libretexts.orglibretexts.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3100 - 3400 | Medium-Strong, Broad | Indazole N-H, Hydrazide N-H and NH₂ |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Indazole Ring |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong | Hydrazide Carbonyl |

| N-H Bend (Amide II) | 1550 - 1620 | Medium | Hydrazide N-H |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak | Indazole Ring |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the exact molecular formula of 1H-Indazole-7-carbohydrazide (C₈H₈N₄O).

The mass spectrum would show a prominent molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. The fragmentation pattern observed in the spectrum provides structural information. Plausible fragmentation pathways for 1H-Indazole-7-carbohydrazide would involve initial cleavages at the carbohydrazide side chain. Common fragmentation steps could include the loss of the terminal amino group (•NH₂), the entire hydrazide moiety (•N₂H₃), or the neutral loss of isocyanic acid (HNCO), leading to the formation of a 7-amino-1H-indazole fragment. Further fragmentation would involve the breakdown of the indazole ring itself.

| m/z Value | Proposed Fragment | Formula | Notes |

| 176 | [M]⁺ | [C₈H₈N₄O]⁺ | Molecular Ion |

| 145 | [M - N₂H₃]⁺ | [C₈H₅N₂O]⁺ | Loss of hydrazinyl radical |

| 133 | [M - HNCO]⁺ | [C₇H₇N₃]⁺ | Loss of isocyanic acid |

| 118 | [C₇H₆N₂]⁺ | [C₇H₆N₂]⁺ | Indazole radical cation (loss of carbohydrazide side chain) |

Photoelectron Spectroscopy for Ionization Potentials and Electronic Structure

A hypothetical PES spectrum would display a series of bands corresponding to the ionization of electrons from different molecular orbitals. The bands at lower ionization energies (typically < 10 eV) would correspond to the removal of electrons from the highest occupied molecular orbitals (HOMOs). These are expected to be associated with the π-system of the indazole ring and the lone pair orbitals of the nitrogen atoms. nih.gov Differentiating the ionization potentials associated with the lone pairs on N-1, N-2, and the hydrazide nitrogens, as well as the various π-orbitals, would provide valuable data for benchmarking quantum chemical calculations and understanding the molecule's reactivity and intermolecular interactions.

X-ray Diffraction (XRD) Studies for Solid-State Molecular Conformation and Crystal Structure Analysis

Extensive searches of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any specific X-ray diffraction data for the compound 1H-Indazole-7-carbohydrazide. The crystal structure of this particular molecule has not been determined and reported in the publicly available scientific literature.

Therefore, a detailed analysis of its solid-state molecular conformation, crystal packing, and specific crystallographic parameters such as unit cell dimensions, space group, bond lengths, and bond angles is not possible at this time.

For context, X-ray diffraction is a pivotal analytical technique used to determine the precise arrangement of atoms within a crystalline solid. Such a study on 1H-Indazole-7-carbohydrazide would, if data were available, provide invaluable insights into:

Molecular Conformation: The three-dimensional shape of the molecule in the solid state, including the planarity of the indazole ring system and the orientation of the carbohydrazide substituent relative to the ring.

Crystal Packing: The arrangement of individual molecules within the crystal lattice, highlighting intermolecular interactions such as hydrogen bonding, which are anticipated to be significant given the presence of N-H and C=O groups.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between chemical bonds, which would offer a definitive confirmation of the molecule's covalent structure.

While crystallographic data exists for the parent compound, 1H-indazole, and various other derivatives, this information cannot be directly extrapolated to provide accurate and scientifically valid details for 1H-Indazole-7-carbohydrazide. The presence of the carbohydrazide functional group at the 7-position would significantly influence the molecule's electronic properties, steric profile, and, crucially, its hydrogen bonding capabilities, leading to a unique crystal structure.

Without experimental data from single-crystal X-ray diffraction analysis of 1H-Indazole-7-carbohydrazide, any discussion of its solid-state structure would be purely speculative and would not meet the required standards of scientific accuracy for this article.

Biological Activity and Mechanistic Studies of 1h Indazole 7 Carbohydrazide Derivatives

Anticancer and Antitumor Activities

The quest for novel and effective cancer therapies has led to the exploration of diverse chemical structures, with 1H-indazole-7-carbohydrazide derivatives showing considerable promise. Their anticancer and antitumor effects are attributed to their ability to interfere with multiple pathways crucial for cancer cell proliferation, survival, and immune evasion.

In Vitro Inhibition of Cancer Cell Lines (e.g., Hep-G2, NSCLC)

Numerous studies have demonstrated the cytotoxic effects of 1H-indazole-7-carbohydrazide derivatives against a panel of human cancer cell lines. For instance, hydrazone derivatives have been evaluated for their cytotoxic activity against the human hepatocellular carcinoma cell line (HepG2). nih.gov The inhibitory effects are typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

| Compound Type | Cell Line | Key Findings |

|---|---|---|

| Hydrazone Derivatives | HepG2 (Hepatocellular Carcinoma) | Demonstrated excellent cytotoxic action against HepG2 cells, with IC₅₀ values indicating strong potency and selectivity. nih.gov |

| 1H-benzo[d]imidazole-benzylidenebenzohydrazide Hybrids | HepG2 (Hepatocellular Carcinoma) | Exhibited significant cytotoxic activities, with some compounds showing high selectivity for cancer cells over normal cells. nih.gov |

| Pyrazolo-pyridazine Derivative Nanoparticles | HepG-2 (Hepatocellular Carcinoma), HCT-116 (Colon Carcinoma), MCF-7 (Breast Adenocarcinoma) | Showed promising cytotoxic activity against these cancer cell lines. researchgate.net |

Modulation of Specific Kinase Targets (e.g., EGFR, FGFRs, Pim Kinases, PDK1, CDK8/19)

A key mechanism through which 1H-indazole-7-carbohydrazide derivatives exert their anticancer effects is by inhibiting the activity of various protein kinases. These enzymes play a critical role in signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers.

Indazole-based compounds have been identified as potent inhibitors of several kinase families:

Pim Kinases: A series of 3-(pyrazin-2-yl)-1H-indazoles have been developed as potent pan-Pim kinase inhibitors. nih.gov The Pim kinase family is involved in signaling pathways fundamental to tumorigenesis, making them an attractive target for cancer therapy. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): An indazole-based pharmacophore has been identified for the inhibition of FGFR kinases, which are validated targets in cancer therapy. researchgate.net

Cyclin-Dependent Kinases 8 and 19 (CDK8/19): Inhibition of CDK8/19 has been shown to prevent the development of resistance to EGFR-targeting drugs. nih.gov While not directly derivatives of 1H-indazole-7-carbohydrazide, this highlights the importance of targeting CDK8/19 in cancer treatment, a strategy that could potentially be employed by appropriately designed indazole compounds.

| Kinase Target | Compound Type | Significance in Cancer |

|---|---|---|

| Pim Kinases | 3-(pyrazin-2-yl)-1H-indazoles | Regulate signaling pathways fundamental to tumorigenesis. nih.gov |

| FGFRs | Indazole-based pharmacophores | Validated targets for cancer therapy. researchgate.net |

| CDK8/19 | CDK8/19 inhibitors | Inhibition can prevent the development of resistance to EGFR-targeting drugs. nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune evasion by cancer cells. nih.gov It catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan. nih.gov The depletion of tryptophan and the accumulation of its metabolites create an immunosuppressive microenvironment that allows tumors to escape immune surveillance.

Several 1H-indazole derivatives have been synthesized and evaluated for their ability to inhibit IDO1. nih.govgoogle.comgoogle.com By blocking the activity of this enzyme, these compounds can help to restore the anti-tumor immune response. For example, a series of 4,6-substituted-1H-indazole derivatives have been shown to be potent IDO1 inhibitors, with some also exhibiting activity against tryptophan 2,3-dioxygenase (TDO), another enzyme involved in tryptophan catabolism. nih.gov

| Compound Series | Inhibitory Activity | Therapeutic Rationale |

|---|---|---|

| 4,6-substituted-1H-indazole derivatives | Displayed potent IDO1 inhibitory activity, with one compound showing an IC₅₀ value of 0.74 μM in an enzymatic assay. nih.gov | To counteract the immunosuppressive effects of IDO1 and enhance anti-tumor immunity. nih.gov |

| Indazole-based compounds | Identified as a promising scaffold for the development of IDO1 inhibitors. acs.org | Targeting IDO1 is a key strategy in cancer immunotherapy. nih.gov |

Estrogen Receptor Degradation Mechanisms (SERDs)

For hormone-receptor-positive breast cancers, targeting the estrogen receptor (ER) is a cornerstone of therapy. Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that not only block the activity of the ER but also promote its degradation. bohrium.comstevens.edu This dual mechanism of action can be particularly effective in overcoming resistance to other endocrine therapies.

Indazole derivatives have been investigated as novel scaffolds for the development of orally bioavailable SERDs. bohrium.com The goal is to create compounds that can effectively downregulate ERα levels, thereby inhibiting the growth of ER-positive breast cancer cells. bohrium.com Research in this area has focused on optimizing the structure of indazole derivatives to enhance their ERα degradation potency and improve their pharmacokinetic properties. bohrium.comnih.gov

Antimicrobial Activities

In addition to their anticancer properties, derivatives of 1H-indazole-7-carbohydrazide and related hydrazide-hydrazone structures have demonstrated significant antimicrobial activity. The emergence of multidrug-resistant bacteria has created an urgent need for new antibacterial agents with novel mechanisms of action.

Antibacterial Spectrum and Efficacy (e.g., against Gram-positive and Gram-negative strains)

Hydrazide-hydrazones have been shown to possess a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.gov Their efficacy is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Studies have reported the activity of various hydrazide-hydrazone derivatives against a range of bacterial strains, including:

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

| Compound Type | Bacterial Strains Tested | Observed Activity |

|---|---|---|

| Hydrazide-hydrazones of cholic acid | Gram-negative (e.g., E. coli) and Gram-positive strains | Strong activity against E. coli with MIC values ranging from 3.91 to 7.81 µg/ml. nih.gov |

| Hydrazide-hydrazones of nicotinic acid | Gram-positive and Gram-negative bacteria | Interesting antibacterial activity against Gram-negative strains, with some compounds showing very strong activity against P. aeruginosa. nih.gov |

| 1,2-dihydropyrimidine derivatives | Gram-positive (B. subtilis, S. aureus, Micrococcus luteus) and Gram-negative (E. coli, Pseudomonas picketti) bacteria | Significant antibacterial activity with MIC values in the range of 0.08–1 µg/ml. nih.gov |

Antimycobacterial Efficacy and Selectivity

Recent studies have highlighted the potential of 1H-indazole-7-carbohydrazide derivatives as potent antimycobacterial agents. A series of novel indole- and indazole-based aroylhydrazones were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. Several of these compounds exhibited noteworthy efficacy, with minimum inhibitory concentrations (MICs) that were superior to the first-line anti-tuberculosis drug, ethambutol.

Notably, two compounds from this series demonstrated excellent antimycobacterial activity, coupled with very low toxicity against the human embryonic kidney cell line HEK-293T. This favorable toxicity profile resulted in high selectivity index (SI) values, indicating a promising therapeutic window for these derivatives. The selectivity index, which is the ratio of the cytotoxic concentration to the MIC, is a critical parameter in drug discovery, as it provides an estimation of the compound's safety margin.

Table 1: Antimycobacterial Activity and Selectivity of Indazole-Based Aroylhydrazones

| Compound | MIC (µM) against M. tuberculosis H37Rv | CC50 (µM) against HEK-293T cells | Selectivity Index (SI) |

|---|---|---|---|

| 3a | 0.4412 | 279.5 | 633.49 |

| 3e | 0.3969 | >785.5 | >1978.83 |

| Isoniazid | 0.729 | >729 | >1000 |

| Ethambutol | 3.06 | >4895 | >1600 |

Antifungal and Antiparasitic Properties

The investigation into the biological activity of 1H-indazole-7-carbohydrazide derivatives has extended to their effects on fungal and parasitic organisms. While some hydrazide derivatives have shown a lack of significant antimycotic activity against strains like Candida albicans, this can be viewed as a positive attribute, suggesting a selective mechanism of action against mycobacteria.

In the realm of antiparasitic research, related carbohydrazide (B1668358) derivatives have demonstrated notable activity. For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine carbohydrazide have been evaluated for their in vitro trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. One of the tested phenyl derivatives was found to be active against the amastigote form of the parasite, with a 50% inhibitory concentration (IC50) of 10.47 μM.

Furthermore, studies on other indazole derivatives have revealed their potential in combating leishmaniasis. In vivo studies using a BALB/c mouse model of cutaneous leishmaniasis caused by Leishmania amazonensis showed that certain 3-alkoxy-1-benzyl-5-nitroindazole derivatives could significantly reduce lesion development and parasite load, with an efficacy comparable to the standard drug Amphotericin B nih.gov. One particular compound, NV6, demonstrated notable leishmanicidal activity nih.govresearchgate.netnih.gov. These findings underscore the potential of the indazole scaffold in the development of novel antiparasitic agents.

Mechanistic Insights into DNA Gyrase Inhibition

A crucial aspect of understanding the antimicrobial potential of 1H-indazole-7-carbohydrazide derivatives lies in elucidating their mechanism of action. One of the key molecular targets that has been identified for this class of compounds is bacterial DNA gyrase. This enzyme is a type II topoisomerase that is essential for bacterial DNA replication, repair, and recombination, making it an attractive target for the development of antibacterial agents.

Research has shown that certain indazole derivatives act as potent inhibitors of the GyrB subunit of DNA gyrase. The GyrB subunit contains the ATP-binding site, and its inhibition disrupts the energy-dependent process of DNA supercoiling. By targeting the GyrB subunit, these indazole derivatives can circumvent the common resistance mechanisms that affect other classes of antibiotics, such as fluoroquinolones, which target the GyrA subunit.

The development of these indazole-based GyrB inhibitors has been guided by structure-based drug design, leading to compounds with excellent enzymatic and antibacterial activity. This targeted approach offers a promising strategy to combat the growing threat of antibiotic resistance.

Anti-inflammatory Properties

In addition to their antimicrobial activities, derivatives of 1H-indazole have demonstrated significant anti-inflammatory properties. The mechanism underlying this activity is believed to involve the inhibition of key enzymes in the inflammatory cascade, particularly cyclooxygenase-2 (COX-2). The COX-2 enzyme is responsible for the production of prostaglandins, which are potent inflammatory mediators.

Computational molecular docking and molecular dynamics simulation studies have been employed to investigate the interaction of 1H-indazole analogs with the COX-2 enzyme. These studies have shown that compounds containing difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups can achieve significant binding results with the active site of the COX-2 enzyme (PDB ID: 3NT1). This binding is predicted to inhibit the enzyme's activity, thereby reducing the production of pro-inflammatory prostaglandins.

Table 2: In Vitro Anti-inflammatory Activity of Indazole Derivatives

| Compound | COX-2 Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-1β Inhibition IC50 (µM) |

|---|---|---|---|

| Indazole | 23.42 | 19.34 | 20.11 |

| 5-Aminoindazole | 12.32 | 11.89 | 12.87 |

| 6-Nitroindazole | 18.51 | 16.21 | 17.54 |

| 7-Nitroindazole (B13768) | 14.28 | 13.56 | 14.92 |

| Diclofenac | 1.22 | 1.15 | 1.18 |

Other Preclinical Biological Applications and Target Engagements of Indazole Derivatives

The therapeutic potential of indazole derivatives extends beyond the aforementioned activities, with preclinical studies exploring their roles in antioxidant defense and the modulation of cardiovascular targets.

Antioxidant Mechanisms

The carbohydrazide moiety present in the subject compound is a feature shared with other molecules that have been investigated for their antioxidant properties. For example, a study on substituted 2-indolyl carbohydrazides, which are structurally related to indazole carbohydrazides, revealed their potential as potent hydroxyl radical scavengers and inhibitors of in vitro lipid peroxidation researchgate.net.

These compounds are thought to exert their antioxidant effects through various mechanisms, including the scavenging of reactive oxygen species (ROS). The ability to counteract oxidative stress is a valuable therapeutic property, as ROS are implicated in the pathophysiology of numerous diseases.

Modulation of Cardiovascular System Targets

Indazole derivatives have also been investigated for their effects on the cardiovascular system, with specific compounds targeting key signaling molecules. One notable example is 7-nitroindazole, which has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS) nih.govnih.gov. Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, involved in processes such as vasodilation and the regulation of blood pressure. By inhibiting nNOS, 7-nitroindazole can modulate NO levels, which has been shown to have an anti-hypertrophic effect on the heart and reduce the wall thickness of the thoracic aorta and carotid arteries nih.gov.

Another indazole derivative, YC-1, has been identified as an activator of soluble guanylyl cyclase (sGC), the physiological receptor for nitric oxide nih.gov. Activation of sGC leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates a range of physiological effects including vasodilation and inhibition of platelet aggregation. The ability of indazole derivatives to modulate these critical cardiovascular targets highlights their potential for the development of novel therapies for cardiovascular diseases.

Antiplatelet Aggregation Mechanisms

Research into novel antiplatelet agents has explored various heterocyclic compounds, including derivatives of indole (B1671886) and pyrazole (B372694) that share structural similarities with indazole-carbohydrazides. While direct studies on the antiplatelet aggregation mechanisms of 1H-Indazole-7-carbohydrazide are not extensively detailed in the provided research, the mechanisms of related N-acyl hydrazone-containing compounds offer significant insights. These compounds are known to interfere with key pathways of platelet activation and aggregation.

The primary mechanism of action for many of these derivatives involves the inhibition of platelet aggregation induced by various agonists, such as adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid (AA), and collagen. nih.govmdpi.com The N-acyl hydrazone (NAH) subunit is considered a crucial pharmacophore in this activity. mdpi.com This functional group is believed to contribute to antiplatelet effects through its high affinity for cyclooxygenase-1 (COX-1), leading to a more significant inhibition of thromboxane (B8750289) A2 (TXA2) formation compared to other COX-1 inhibitors. mdpi.com

Platelet activation is a complex process. Following an injury to a blood vessel, platelets adhere to the exposed subendothelial collagen. clinpgx.org This triggers a cascade of events, including the activation of phospholipase A2 (PLA2), which releases arachidonic acid from the platelet membrane. clinpgx.org The enzyme COX-1 then metabolizes arachidonic acid into prostaglandin (B15479496) H2, which is further converted into thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor. clinpgx.org By inhibiting COX-1, indazole carbohydrazide derivatives would block the synthesis of TXA2, thereby reducing platelet aggregation. mdpi.com

Furthermore, platelets are activated by ADP, which binds to its P2Y1 and P2Y12 receptors on the platelet surface. clinpgx.org This binding leads to a decrease in cyclic AMP (cAMP) levels and an increase in intracellular calcium, promoting aggregation. clinpgx.org Collagen also acts as a primary activator by binding to its specific receptors on the platelet surface, initiating signaling cascades that lead to activation. clinpgx.org Studies on related hydrazone derivatives have shown significant inhibition of aggregation induced by all three agonists, suggesting a multi-faceted mechanism of action that may go beyond COX-1 inhibition. nih.govnih.gov For instance, some indole acylhydrazone derivatives have demonstrated 100% inhibition of platelet aggregation induced by both AA and collagen. nih.gov

The table below summarizes the inhibitory effects of some N-substituted indole carbohydrazide derivatives, which serve as models for understanding the potential antiplatelet activity of indazole-based analogs.

| Compound Type | Inducing Agent | Observed Inhibition | Potential Mechanism |

|---|---|---|---|

| 2-Substituted Indole Acylhydrazones (e.g., 6g, 6h) | Arachidonic Acid (AA), Collagen | Up to 100% | Inhibition of COX-1 and subsequent Thromboxane A2 (TXA2) synthesis. |

| 3-Substituted Indole Acylhydrazones (e.g., 3m, 3f, 3i) | Collagen, Arachidonic Acid (AA) | 97% to 100% | Interference with collagen and AA-mediated activation pathways. |

| General N-Acylhydrazone (NAH) Derivatives | Adenosine Diphosphate (ADP) | 18.0%–61.1% | Potential modulation of ADP receptors (P2Y1/P2Y12) or downstream signaling. |

Structure Activity Relationship Sar Investigations of 1h Indazole 7 Carbohydrazide Derivatives

Impact of Substitution Patterns on the Indazole Ring (e.g., at C3, C6, C7)

The indazole ring is a critical pharmacophore, and its biological activity is highly sensitive to the nature and position of its substituents. nih.govnih.govresearchgate.net Modifications at the C3, C6, and C7 positions have been shown to be particularly influential.

C3 Position: The C3 position of the indazole ring is a frequent site for modification to modulate activity. In some contexts, substitution at this position can be crucial for potent inhibitory activity. nih.gov For instance, in a series of nitric oxide synthase (NOS) inhibitors based on a 7-substituted indazole scaffold, the introduction of a bromine atom at the C3 position enhanced inhibitory effects tenfold. researchgate.net Conversely, for certain glucagon (B607659) receptor antagonists, a C3-unsubstituted indazole derivative exhibited stronger activity than its 3-methyl substituted counterpart, suggesting that for some targets, this position may be sensitive to steric hindrance. pnrjournal.com

C6 Position: Substituents at the C6 position have also been identified as playing a crucial role in determining the biological profile of indazole derivatives. nih.govresearchgate.net SAR studies on inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) revealed that substituent groups at the 6-position of the 1H-indazole scaffold were critical for inhibitory activity. nih.gov This highlights the importance of this position in interacting with target proteins.

C7 Position: The C7 position, where the carbohydrazide (B1668358) moiety is attached in the parent compound, is pivotal. The nature of other substituents at this position dramatically influences activity. A study on NOS inhibitors found that an indazole with a carbonitrile group at C7 (1H-indazole-7-carbonitrile) was a highly potent inhibitor, equipotent to the well-known inhibitor 7-nitro-1H-indazole. researchgate.net In contrast, changing this to a carboxamide group (1H-indazole-7-carboxamide) resulted in a slightly less potent but surprisingly selective inhibitor for neuronal NOS. researchgate.net This indicates that small changes at the C7 position can fine-tune both the potency and selectivity of the compound.

Contribution of the Carbohydrazide Moiety and its Terminal Substituents to Biological Potency and Selectivity

The carbohydrazide functional group serves as a versatile scaffold for synthesizing N-acyl hydrazone derivatives through condensation with various aldehydes. This allows for the introduction of a wide array of terminal substituents, profoundly impacting biological effects. An examination of the structure-activity relationship for a series of 5-ethylsulfonyl-indazole-3-carbohydrazides revealed that electron-donating substituents on the terminal phenyl ring enhanced antiproliferative activity. researchgate.net For example, derivatives featuring hydroxyl and methoxy (B1213986) groups on the benzylidene moiety, such as compounds 7j and 7k , demonstrated superior potency against MCF-7 breast cancer cell lines compared to the reference drug erlotinib. researchgate.net

The data below illustrates the impact of terminal substituents on the antiproliferative activity of these N-acyl hydrazone derivatives.

| Compound | Terminal Substituent (R') | Antiproliferative Activity (GI₅₀, nM) vs. MCF-7 |

|---|

Analysis of Key Pharmacophoric Features and Binding Interactions (e.g., Hydrogen Bonding)

The biological activity of 1H-indazole-7-carbohydrazide derivatives is underpinned by their specific interactions with target macromolecules. Computational studies, such as molecular docking, and experimental methods like X-ray crystallography have identified key pharmacophoric features and binding interactions. researchgate.netresearchgate.net

The indazole nucleus itself is a primary pharmacophore. nih.gov Its aromatic rings often engage in hydrophobic and π-stacking interactions within the binding pockets of proteins. researchgate.net For example, docking studies of indazole derivatives into the active site of the COX-2 enzyme revealed significant hydrophobic interactions. researchgate.net Furthermore, the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, orienting the molecule correctly within the active site.

The carbohydrazide linker is a crucial site for forming hydrogen bonds. The amide proton (-NH-) and the terminal amine protons (-NH₂) are excellent hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These interactions are often critical for anchoring the ligand to the target protein. Molecular docking simulations of 1H-indazole analogs have shown that the amide moiety can form key hydrogen bonds with amino acid residues like Gly526 in the COX-2 active site. researchgate.net The combination of the hydrophobic indazole core and the hydrogen-bonding capacity of the carbohydrazide side chain creates a potent pharmacophore for designing targeted inhibitors.

Correlation between Conformational Preferences and Biological Activity

The three-dimensional conformation of a molecule is integral to its ability to bind to a biological target. The correlation between the conformational preferences of 1H-indazole-7-carbohydrazide derivatives and their activity is often investigated using computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. nih.govresearchgate.netnih.gov

DFT calculations are employed to determine the most stable, low-energy conformations of the molecules in isolation. nih.govrsc.org These studies can identify preferred torsional angles between the indazole ring and the carbohydrazide side chain, which can influence how the molecule presents its key interacting groups to a receptor.

MD simulations provide a dynamic view of how the molecule behaves within the complex environment of a protein's active site. researchgate.netnih.gov These simulations can assess the stability of the binding pose predicted by molecular docking. scispace.com A strong correlation is often found between derivatives that can maintain a stable conformation in the active site and their observed biological potency. For example, MD simulations of potent indazole-based inhibitors targeting the HIF-1α protein showed that the most active compounds remained stable within the active site throughout the simulation. nih.gov This stability ensures that key binding interactions, such as hydrogen bonds and hydrophobic contacts, are maintained, leading to a potent biological effect. Therefore, designing molecules with a conformational preference that complements the target's binding site is a key strategy for developing effective therapeutic agents.

Lead Optimization Strategies for 1h Indazole 7 Carbohydrazide Derivatives

Rational Design and Fragment-Based Approaches

Rational drug design for 1H-indazole-7-carbohydrazide derivatives often begins with a deep understanding of the biological target. By elucidating the three-dimensional structure of the target protein, typically through X-ray crystallography or NMR spectroscopy, researchers can identify key binding interactions. This structural information guides the design of novel analogs with improved affinity and selectivity.

Fragment-Based Drug Discovery (FBDD) is a powerful rational design strategy that has proven effective for lead discovery and optimization. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein. These fragment hits, although often exhibiting weak affinity, provide a starting point for building more potent molecules. The core principle of FBDD lies in the high "ligand efficiency" of these small fragments, meaning they form high-quality interactions with the target.

Once a fragment that binds to a site of interest is identified, it can be optimized through several methods:

Fragment Growing: Extending the fragment by adding new chemical moieties to engage with adjacent pockets in the binding site.

Fragment Linking: Combining two or more fragments that bind to different, nearby sites to create a single, more potent molecule.

Fragment Merging: Combining the structural features of overlapping fragments into a novel, single molecule.

A notable example of FBDD applied to the broader indazole scaffold is the development of potent PDK1 inhibitors. Researchers utilized fragment-based strategies to identify a novel class of 1H-benzo[d]imidazol-2-yl)-1H-indazol inhibitors. Subsequent structure-activity relationship (SAR) studies and optimization led to the discovery of compounds with significant inhibitory activity.

| Compound | Target | Strategy | Outcome |

| Indazole Derivative 8 | PLK4 | Virtual Screening & Fragment-Based Design | Hit compound for further optimization. |

| CZL-S092 (Compound 34b) | PLK4 | Fragment-Based Rational Drug Design | Potent inhibitory activity (IC50 = 0.9 nM) and high selectivity. |

This table showcases examples of rational design and fragment-based approaches applied to indazole derivatives, leading to the identification and optimization of potent inhibitors.

Systematic Chemical Modifications for Enhanced Biological Performance

The systematic modification of a lead compound is the cornerstone of traditional lead optimization. This iterative process involves making small, deliberate changes to the molecule's structure and assessing the impact on its biological activity and properties. For 1H-indazole-7-carbohydrazide derivatives, these modifications can be targeted to different parts of the molecule:

The Indazole Core: Substitutions on the benzene (B151609) ring of the indazole scaffold can significantly influence electronic properties, lipophilicity, and steric interactions with the target. For example, the position and nature of substituents can affect the pKa of the indazole nitrogen atoms, which can be critical for binding.

The Carbohydrazide (B1668358) Moiety: This functional group offers multiple points for modification. The terminal nitrogen can be acylated, alkylated, or incorporated into various heterocyclic rings to explore new interactions with the target protein.

The N1 and N2 Positions of the Indazole Ring: Regioselective N-alkylation of the 1H-indazole scaffold can have a profound impact on the molecule's three-dimensional shape and its ability to act as a hydrogen bond donor or acceptor. beilstein-journals.orgd-nb.info The choice of base and solvent can influence whether alkylation occurs at the N1 or N2 position, leading to distinct regioisomers with potentially different biological activities. d-nb.info

Structure-activity relationship (SAR) studies are integral to this process. By systematically synthesizing and testing a series of related compounds, medicinal chemists can build a comprehensive understanding of which structural features are essential for activity and which can be modified to improve other properties. For instance, in the development of indazole derivatives as glucagon (B607659) receptor (GCGR) antagonists, extensive SAR exploration led to the discovery of potent compounds with excellent pharmacokinetic profiles. nih.gov

| Modification Site | Type of Modification | Potential Impact |

| Indazole Ring | Substitution (e.g., with halogens, alkyl, alkoxy groups) | Altered electronics, lipophilicity, and steric fit. |

| Carbohydrazide Side Chain | Acylation, alkylation, heterocycle formation | New binding interactions, improved solubility, and metabolic stability. |

| Indazole Nitrogen (N1/N2) | Alkylation, acylation | Modulation of 3D conformation and hydrogen bonding capacity. beilstein-journals.orgd-nb.info |

This table outlines the key areas for systematic chemical modification of 1H-indazole-7-carbohydrazide derivatives and the potential consequences for their biological performance.

Computational and Artificial Intelligence-Driven Approaches in Lead Optimization

In recent years, computational and artificial intelligence (AI) driven methods have revolutionized the lead optimization process, offering the potential to accelerate timelines and reduce costs. emanresearch.org These approaches leverage the power of computers to analyze vast datasets, predict molecular properties, and generate novel chemical structures.

Computational Approaches:

Molecular Docking: Predicts the preferred orientation of a molecule when bound to a target protein. This helps in prioritizing which compounds to synthesize and in understanding the binding mode of active molecules.

Molecular Dynamics (MD) Simulations: Simulates the movement of atoms and molecules over time, providing insights into the stability of protein-ligand complexes and the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that correlate the chemical structure of a series of compounds with their biological activity. frontiersin.org These models can then be used to predict the activity of novel, unsynthesized molecules. frontiersin.org

Artificial Intelligence and Machine Learning:

AI and machine learning (ML) algorithms can learn from existing chemical and biological data to make predictions and generate new ideas. premierscience.com

Predictive Models: ML models can be trained to predict a wide range of properties, including bioactivity, solubility, metabolic stability, and toxicity, with increasing accuracy. emanresearch.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. oxfordglobal.com These models can explore a vast chemical space to propose novel scaffolds and side chains that may not have been considered by human chemists. oxfordglobal.com

Synthesis Prediction: AI tools are being developed to predict the most efficient synthetic routes for a given molecule, which can be a significant bottleneck in the drug discovery process.

Virtually screen large libraries of potential modifications to prioritize the most promising candidates for synthesis.

Build predictive QSAR models to guide the design of more potent analogs.

Use generative models to propose novel derivatives with improved drug-like properties.

Optimize the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of lead compounds.

| Technology | Application in Lead Optimization | Benefit |

| Molecular Docking | Predicting binding modes and prioritizing compounds. | Focuses synthetic efforts on the most promising candidates. |

| QSAR | Predicting the activity of new analogs. frontiersin.org | Reduces the number of compounds that need to be synthesized and tested. |

| Generative AI | Designing novel molecules with desired properties. oxfordglobal.com | Explores new chemical space and can lead to the discovery of novel chemotypes. oxfordglobal.com |

| Predictive ADMET Models | Forecasting pharmacokinetic and toxicity profiles. | Early identification of potential liabilities, reducing late-stage attrition. |

Future Research Directions and Translational Potential for 1h Indazole 7 Carbohydrazide

Exploration of Novel Synthetic Pathways and Advanced Functionalization

The future development of drugs based on 1H-Indazole-7-carbohydrazide hinges on the ability to efficiently synthesize and functionalize the core scaffold. While classical methods for indazole synthesis exist, they often require harsh conditions or expensive metal catalysts. google.com Future research will likely focus on developing more sustainable, efficient, and versatile synthetic routes.

Key research avenues include:

Green Chemistry Approaches: Exploring microwave-assisted synthesis and grinding protocols can significantly reduce reaction times and the use of hazardous solvents. samipubco.com The use of milder, eco-friendly catalysts like ammonium (B1175870) chloride represents a step toward more sustainable production. samipubco.com

Advanced C-H Functionalization: Direct C-H activation and functionalization are powerful tools for modifying the indazole ring without the need for pre-functionalized starting materials. researchgate.netacs.org Future work should explore the regioselective functionalization of the benzene (B151609) ring portion of 1H-Indazole-7-carbohydrazide to build a diverse library of analogs. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have proven effective for C-3 functionalization of the indazole ring. mdpi.com Expanding these methods to other positions on the ring will be crucial for extensive structure-activity relationship (SAR) studies. mdpi.comresearchgate.net

| Synthetic Strategy | Potential Advantages | Relevant Catalyst/Conditions |

| Microwave-Assisted Synthesis | Reduced reaction time, cleaner reactions, higher yields | Ethanol (B145695) solvent, NH4Cl |

| One-Pot Reactions | Increased efficiency, lower cost, reduced waste | Copper(I)-mediation |

| C-H Activation/Arylation | Atom economy, access to novel derivatives | Palladium acetate (B1210297), Rhodium(III) catalysts |

| Suzuki-Miyaura Coupling | Versatile C-C bond formation, good functional group tolerance | Palladium complexes, KOAc base |

Deeper Mechanistic Elucidation of Biological Activities

While the broader indazole class shows diverse biological activities, the specific mechanisms of action for derivatives of 1H-Indazole-7-carbohydrazide are largely underexplored. A deeper understanding of how these molecules interact with cellular targets is essential for their translation into clinical candidates.

Future mechanistic studies should focus on:

Target Identification: Utilizing techniques like chemical proteomics and affinity chromatography to identify the specific protein targets of active compounds.

Pathway Analysis: Investigating the downstream signaling pathways affected by these compounds. For example, some indazole derivatives have been shown to induce apoptosis by modulating the p53/MDM2 pathway and Bcl2 family proteins. nih.govnih.gov Elucidating if 1H-Indazole-7-carbohydrazide derivatives act similarly is a key research question.

Enzyme Inhibition Kinetics: For derivatives showing promise as enzyme inhibitors (e.g., against kinases or indoleamine 2,3-dioxygenase (IDO1)), detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, allosteric). nih.gov

Structural Biology: Obtaining co-crystal structures of active compounds bound to their biological targets can provide atomic-level insights into their binding mode, guiding further rational design efforts.

Design and Synthesis of Targeted Derivatives for Specific Therapeutic Areas

The 1H-indazole-7-carbohydrazide scaffold is a versatile starting point for creating targeted therapies. By modifying the core structure, researchers can optimize potency, selectivity, and pharmacokinetic properties for various diseases.

Promising therapeutic areas for targeted design include:

Oncology: Indazole derivatives have been successfully developed as kinase inhibitors (e.g., Pazopanib, Axitinib). nih.gov Structure-guided and fragment-based design can be used to develop derivatives of 1H-Indazole-7-carbohydrazide that selectively target kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs) or Epidermal Growth Factor Receptors (EGFRs). nih.gov

Infectious Diseases: The indazole nucleus is present in compounds with antibacterial and antifungal activity. nih.gov Future efforts could involve creating derivatives to combat drug-resistant pathogens by targeting essential bacterial enzymes like DNA gyrase. nih.gov

Inflammatory Diseases: Indazole-based compounds have shown potential as anti-inflammatory agents, for instance, by inhibiting Janus kinases (JAKs) or Cyclooxygenase-2 (COX-2). nih.govresearchgate.net The carbohydrazide (B1668358) moiety can be derivatized to improve interactions with the active sites of these inflammatory targets.

| Therapeutic Area | Potential Molecular Target | Design Strategy Example |

| Oncology | Kinases (FGFR, EGFR, ERK1/2) | Structure-guided design, scaffold hopping nih.govnih.gov |

| Infectious Diseases | DNA Gyrase, Topoisomerase-II | Molecular hybridization |

| Inflammatory Diseases | COX-2, Janus Kinases (JAKs) | Bioisosteric replacement |

Advanced Computational Modeling for Predictive Design and Screening

In silico methods are becoming indispensable in modern drug discovery, accelerating the design-synthesize-test cycle. Applying these techniques to 1H-Indazole-7-carbohydrazide can significantly streamline the development of new drug candidates.

Future computational efforts should incorporate:

Molecular Docking: To predict the binding poses and affinities of novel derivatives within the active sites of target proteins, such as tyrosine kinases or the COX-2 enzyme. researchgate.netbiotech-asia.org

Molecular Dynamics (MD) Simulations: To assess the stability of ligand-protein complexes over time and understand the dynamic interactions that govern binding. researchgate.net

Virtual Screening: To screen large virtual libraries of 1H-Indazole-7-carbohydrazide derivatives against various biological targets, prioritizing a smaller, more promising set of compounds for synthesis and biological evaluation. mdpi.com

Pharmacokinetic (ADMET) Prediction: To computationally evaluate the absorption, distribution, metabolism, excretion, and toxicity profiles of designed molecules at an early stage, helping to identify candidates with better drug-like properties. biotech-asia.org

Investigation of Emerging Academic Applications and Interdisciplinary Collaborations

Beyond direct therapeutic applications, the unique properties of 1H-Indazole-7-carbohydrazide can be leveraged in broader academic research. Its development necessitates a multidisciplinary approach, fostering collaborations that can drive innovation.

Emerging opportunities include:

Chemical Biology Probes: Developing functionalized derivatives of 1H-Indazole-7-carbohydrazide as chemical probes to study biological pathways. For example, fluorescently tagged or biotinylated versions could be used to visualize target localization and engagement in cells.

Materials Science: The indazole heterocycle is being explored in materials science. researchgate.net The carbohydrazide functional group could be used to incorporate the indazole scaffold into novel polymers or materials with unique electronic or photophysical properties.

Interdisciplinary Drug Discovery: The successful translation of 1H-Indazole-7-carbohydrazide from a chemical entity to a clinical therapeutic will require close collaboration between synthetic organic chemists, medicinal chemists, computational biologists, pharmacologists, and clinicians. prnewswire.com Such collaborations are essential for navigating the complexities of drug discovery, from initial hit identification to preclinical and clinical development.

Q & A

Q. What are the common synthetic routes for preparing 1H-Indazole-7-carbohydrazide, and how are reaction conditions optimized?

Methodological Answer: 1H-Indazole-7-carbohydrazide can be synthesized via condensation of hydrazine derivatives with indazole carboxylic acid precursors. A solvent-free approach involves heating substituted phenylacetic acid derivatives with thiocarbohydrazide at elevated temperatures (e.g., 413 K for 1 hour), as demonstrated in analogous hydrazide syntheses . Optimization typically includes adjusting molar ratios (e.g., 3:1 hydrazine-to-carbon disulfide ratio), reaction time, and temperature. Yield improvements may involve iterative testing of catalysts or microwave-assisted protocols to reduce side reactions .

Q. What analytical techniques are essential for characterizing 1H-Indazole-7-carbohydrazide?

Methodological Answer: Key techniques include:

- X-ray crystallography (via SHELXL refinement) to resolve molecular geometry and hydrogen-bonding networks .

- IR spectroscopy to confirm the presence of carbohydrazide (N–H stretching at ~3200–3400 cm⁻¹ and C=O at ~1650 cm⁻¹).

- NMR spectroscopy (¹H/¹³C) to assign aromatic protons (δ 7.0–8.5 ppm) and hydrazide NH signals (δ 8–10 ppm).

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.

Q. What safety protocols are critical when handling 1H-Indazole-7-carbohydrazide?

Methodological Answer:

- Use PPE : N95 masks, nitrile gloves, and safety goggles to prevent inhalation or dermal contact .

- Conduct reactions in fume hoods with HEPA filtration to minimize dust/aerosol exposure.

- Store in airtight containers away from oxidizing agents. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of 1H-Indazole-7-carbohydrazide?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electron density, HOMO-LUMO gaps, and reactive sites. Hybrid functionals incorporating exact exchange (e.g., Becke’s 1993 method) improve accuracy for thermochemical properties like bond dissociation energies . Compare computational results with experimental X-ray data to validate charge distribution and tautomeric stability .

Q. How can reaction yields for C3-arylation of 1H-Indazole-7-carbohydrazide be improved?

Methodological Answer: Optimize Pd-catalyzed direct arylation using water as a green solvent. Key parameters include:

Q. How should researchers address contradictions in reported synthetic yields or reaction pathways?

Methodological Answer:

- Perform reproducibility studies under standardized conditions (e.g., solvent purity, inert atmosphere).

- Use kinetic profiling (e.g., in situ IR monitoring) to identify side reactions (e.g., hydrazide oxidation).

- Cross-validate with computational models (e.g., transition state analysis via DFT) to explain divergent pathways .

Q. What mechanistic insights guide the design of indazole-based catalysts?

Methodological Answer: Study Pd-catalyzed coupling mechanisms via Hammett plots to correlate substituent effects with reaction rates. For example, electron-donating groups on indazole enhance Pd coordination, while steric hindrance at C7 (carbohydrazide position) may reduce catalytic turnover .

Q. How can molecular docking predict the bioactivity of 1H-Indazole-7-carbohydrazide derivatives?

Methodological Answer: Use AutoDock Vina for virtual screening against target proteins (e.g., kinase inhibitors). Steps include:

Q. What green chemistry principles apply to large-scale synthesis of 1H-Indazole-7-carbohydrazide?

Methodological Answer:

Q. How does pH or temperature affect the stability of 1H-Indazole-7-carbohydrazide in solution?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.